Spiro(4.4)nona-1,3,6-triene
CAS No.: 766-30-3
Cat. No.: VC19758805
Molecular Formula: C9H10
Molecular Weight: 118.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 766-30-3 |
---|---|
Molecular Formula | C9H10 |
Molecular Weight | 118.18 g/mol |
IUPAC Name | spiro[4.4]nona-1,3,8-triene |
Standard InChI | InChI=1S/C9H10/c1-2-6-9(5-1)7-3-4-8-9/h1-3,5-7H,4,8H2 |
Standard InChI Key | XBYHECVQHVXVGQ-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(C=C1)C=CC=C2 |
Introduction
Molecular Structure and Stereochemical Features
The defining feature of spiro[4.4]nona-1,3,6-triene is its spirocyclic core, which consists of two fused cyclopentene rings connected at a central carbon atom. This arrangement imposes significant steric constraints and electronic conjugation across the triene system. X-ray crystallographic studies of related spiro compounds, such as spiro[4.4]nona-1,3,6,8-tetraene, reveal bond lengths of approximately 1.34 Å for the double bonds and 1.54 Å for the single bonds in the cyclopentene rings . The spiro carbon’s tetrahedral geometry creates a non-planar structure, which influences the compound’s reactivity and stability.
The compound’s framework allows for multiple stereoisomers, though synthetic routes typically yield the thermodynamically favored transannular configuration. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of distinct proton environments: the spiro carbon’s adjacent protons resonate at δ 2.8–3.2 ppm, while the conjugated triene protons appear as multiplet signals between δ 5.5 and 6.2 ppm .
Synthetic Methodologies
Cyclopentadienide Anion Route
A classical synthesis involves the reaction of the cyclopentadienide anion with 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane. This method proceeds via a double alkylation mechanism, where the anion attacks the electrophilic bromomethyl groups, forming the spirocyclic skeleton. The reaction requires anhydrous conditions and temperatures below −20°C to prevent side reactions. Purification via column chromatography typically yields the product in 40–50% purity, with residual solvents identified as the primary contaminants.
Fischer Carbene Complex Approach
Modern syntheses leverage transition metal-mediated reactions. A 1999 study demonstrated that treating a β-amino-substituted Fischer carbene complex with three equivalents of an arylalkyne under CO atmosphere generates highly substituted spiro[4.4]nona-1,3,6-triene derivatives . This one-pot reaction proceeds through a cascade of [2+2] cycloaddition and retro-Diels-Alder steps, achieving yields up to 68% when using electron-deficient arylalkynes. The table below compares key parameters of these synthetic routes:
Parameter | Cyclopentadienide Route | Fischer Carbene Route |
---|---|---|
Yield (%) | 40–50 | 55–68 |
Reaction Time (h) | 24–48 | 6–12 |
Temperature (°C) | −20 to 25 | 80–100 |
Functional Group Tolerance | Low | High |
Physicochemical Properties
Thermal Stability
Pyrolysis studies reveal complex decomposition pathways. At 300°C, spiro[4.4]nona-1,3,6-triene undergoes a 1,5-sigmatropic shift with a calculated activation energy of 32.5 kcal/mol . Isotopic labeling experiments using deuterated analogs show negligible primary kinetic isotope effects (), indicating a concerted transition state rather than a stepwise radical mechanism .
Spectroscopic Characteristics
Ultraviolet-visible (UV-Vis) spectroscopy reveals strong absorption at λ_max = 245 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to the conjugated π-system. Mass spectrometric analysis shows a molecular ion peak at m/z 118.1, with fragmentation patterns dominated by retro-Diels-Alder cleavage yielding ions at m/z 79 and 39 .
Chemical Reactivity and Transformations
Sigmatropic Rearrangements
The compound’s thermal rearrangement has been extensively studied. Pyrolysis at 350°C induces a vinyl shift, producing spiro[4.4]nona-1,3,7-triene as the major product . This preference for vinyl over alkyl migration stems from the lower activation energy required to form a conjugated diene intermediate.
Electrophilic Additions
Reaction with bromine in dichloromethane proceeds via a stepwise mechanism. Initial bromonium ion formation at the 1,3-diene moiety is followed by ring-opening to yield a dibrominated product. The stereochemistry at the spiro carbon remains intact during this process, as confirmed by X-ray crystallography of brominated derivatives .
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